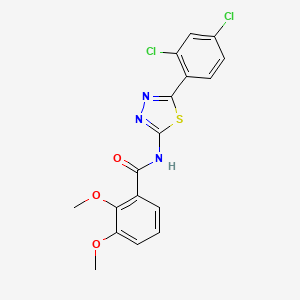

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O3S/c1-24-13-5-3-4-11(14(13)25-2)15(23)20-17-22-21-16(26-17)10-7-6-9(18)8-12(10)19/h3-8H,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVVCZQIWNBTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide typically involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 2,4-dichlorophenyl-1,3,4-thiadiazole. This intermediate is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit promising antimicrobial properties. N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide has been investigated for its efficacy against various bacterial strains. Studies have shown that derivatives of thiadiazole can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

1.2 Anticancer Properties

Thiadiazole derivatives are also being explored for their anticancer potential. N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide has shown cytotoxic effects in vitro against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells is linked to its interference with cell cycle regulation and promotion of reactive oxygen species (ROS) production .

Agricultural Applications

2.1 Insecticidal Properties

The compound is noted for its insecticidal properties, particularly as an insect growth regulator (IGR). Research highlights that compounds with the thiadiazole structure can disrupt chitin synthesis in insects, leading to developmental abnormalities or mortality in pest populations. This makes N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide a candidate for use in crop protection strategies against pests like aphids and caterpillars .

2.2 Herbicidal Activity

In addition to its insecticidal properties, this compound has been evaluated for herbicidal activity. Studies suggest that it can inhibit the growth of certain weed species by affecting photosynthetic pathways and nutrient uptake mechanisms in plants . This dual action (insecticidal and herbicidal) positions it as a versatile agent in integrated pest management (IPM) systems.

Structure-Activity Relationship (SAR)

The effectiveness of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide can be attributed to its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Thiadiazole Ring | Essential for antimicrobial and anticancer activity |

| Dichlorophenyl Group | Enhances lipophilicity and biological activity |

| Dimethoxybenzamide Group | Contributes to binding affinity and selectivity |

Understanding these relationships helps in designing more potent derivatives with improved efficacy and reduced toxicity.

Case Studies

Several studies have documented the applications of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains due to its unique mechanism of action involving membrane disruption .

- Insect Growth Regulation : Research published in Pest Management Science reported that the compound effectively reduced the population of target insect pests when applied at low concentrations, showcasing its potential as a sustainable agricultural solution .

Mechanism of Action

The mechanism of action of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the dichlorophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ primarily in substituents on the benzamide and thiadiazole moieties, which modulate solubility, bioavailability, and target interactions. Key comparisons include:

*Calculated based on molecular formula C₁₆H₁₂Cl₂N₃O₃S.

Key Observations :

- Electron-Donating vs. In contrast, the 2,6-difluoro analog () exhibits stronger electron-withdrawing effects, which may improve binding to enzymes like PFOR .

- Lipophilicity : The methoxy groups in the target compound likely confer higher lipophilicity compared to the methyl or fluorine-substituted analogs, influencing membrane permeability and pharmacokinetics .

Biological Activity

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity is crucial for developing therapeutic agents.

The molecular formula of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide is C15H13Cl2N3O3S. It has a molecular weight of 368.21 g/mol. The compound features a thiadiazole ring which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H13Cl2N3O3S |

| Molecular Weight | 368.21 g/mol |

| LogP | 4.9536 |

| Polar Surface Area | 46.603 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound exhibited an IC50 value indicating effective inhibition of cell proliferation.

- HepG2 (Liver Cancer) : Similar inhibitory effects were observed in HepG2 cells.

For instance, a study showed that thiadiazole derivatives could inhibit DNA synthesis and induce apoptosis in cancer cells by targeting specific molecular pathways involved in tumorigenesis .

The mechanism by which N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide exerts its anticancer effects involves:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for DNA replication and repair.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells through various signaling pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial efficacy. Thiadiazole derivatives are known to exhibit activity against various bacterial and fungal strains. Preliminary studies suggest that N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide could be effective against specific pathogens due to its ability to disrupt microbial cellular processes .

Case Studies

Several case studies have illustrated the biological activity of related thiadiazole compounds:

- Study on Anticancer Activity : A series of thiadiazole derivatives were synthesized and tested against MCF-7 and HepG2 cell lines. The results indicated that modifications to the thiadiazole core significantly enhanced anticancer activity .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that structural modifications could lead to improved efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide, and what critical reaction conditions ensure high yields?

- Methodological Answer : The compound is synthesized via condensation of 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine with 2,3-dimethoxybenzoyl chloride in refluxing toluene (5–7 hours). Key parameters include stoichiometric control, inert atmosphere (N₂), and purification via recrystallization from DMF/water . Alternative routes involve POCl₃-mediated cyclization of thiosemicarbazides at 90°C, followed by pH adjustment (8–9) for precipitation .

Q. How is the molecular structure of this compound confirmed, and what structural features are critical for its stability?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.1600 Å, b = 7.6100 Å, c = 27.102 Å, and β = 92.42°. Key features include planar thiadiazole and benzene rings, dihedral angles (e.g., 24.94° between thiadiazole and dichlorophenyl rings), and intramolecular N–H⋯O hydrogen bonds forming a six-membered ring (mean deviation: 0.0091 Å) . SHELX software (SHELXL97) is used for refinement, with R factor = 0.044 .

Q. What preliminary biological activities are reported for this compound, and what mechanistic hypotheses exist?

- Methodological Answer : The compound exhibits insecticidal activity by disrupting chitin synthesis in pests, a mechanism common to 1,3,4-thiadiazole derivatives. This is attributed to selective inhibition of enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism .

Advanced Research Questions

Q. How can synthesis optimization address challenges in purity and yield for this compound?

- Methodological Answer : Impurities often arise from incomplete cyclization or side reactions. Strategies include:

- Monitoring reaction progress via TLC/HPLC .

- Optimizing POCl₃ stoichiometry (3:1 molar ratio) to minimize byproducts .

- Using gradient recrystallization (DMF/water, 2:1 v/v) to isolate high-purity crystals .

Q. How do intermolecular interactions influence the compound’s crystallographic stability and solubility?

- Methodological Answer : Centrosymmetric dimers formed via N–H⋯O hydrogen bonds (N2–H2A⋯O1, 2.06 Å) stabilize the crystal lattice. Non-classical C–H⋯F/O interactions further enhance packing efficiency. Solubility in polar solvents (e.g., DMSO) is attributed to hydrogen-bond acceptor capacity of the thiadiazole and methoxy groups .

Q. How can researchers resolve contradictions in spectroscopic data during derivative characterization?

- Methodological Answer : Discrepancies in NMR/IR data may arise from polymorphism or tautomerism. Cross-validate using:

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- SC-XRD to rule out conformational isomers.

- DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and compare with experimental IR .

Q. What computational approaches predict the bioactive conformation of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against target enzymes (e.g., chitin synthase) using crystallographic dihedral angles as constraints. Pharmacophore modeling identifies critical moieties: the thiadiazole ring (electron-deficient), dichlorophenyl group (hydrophobic pocket anchor), and methoxy groups (H-bond donors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.